molecular formula C8H8ClNO5S B2380268 2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride CAS No. 54429-66-2

2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride

Cat. No.: B2380268
CAS No.: 54429-66-2
M. Wt: 265.66
InChI Key: BMHHYKNEAPWIPU-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClNO5S. It is a sulfonyl chloride derivative, characterized by the presence of a nitrophenoxy group attached to an ethane sulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-nitrophenol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The nitro group can also undergo reduction to form amino derivatives, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride is unique due to the presence of both a nitrophenoxy group and a sulfonyl chloride group in its structure. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .

Properties

IUPAC Name

2-(4-nitrophenoxy)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO5S/c9-16(13,14)6-5-15-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHHYKNEAPWIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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